1-Bromo-2,4-dinitrobenzene

Catalog No.
S570487
CAS No.
584-48-5
M.F
C6H3BrN2O4
M. Wt
247 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-2,4-dinitrobenzene

CAS Number

584-48-5

Product Name

1-Bromo-2,4-dinitrobenzene

IUPAC Name

1-bromo-2,4-dinitrobenzene

Molecular Formula

C6H3BrN2O4

Molecular Weight

247 g/mol

InChI

InChI=1S/C6H3BrN2O4/c7-5-2-1-4(8(10)11)3-6(5)9(12)13/h1-3H

InChI Key

PBOPJYORIDJAFE-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])Br

Synonyms

1-bromo-2,4-dinitrobenzene

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])Br

The exact mass of the compound 1-Bromo-2,4-dinitrobenzene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3808. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Nitrobenzenes - Dinitrobenzenes - Supplementary Records. It belongs to the ontological category of organobromine compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-Bromo-2,4-dinitrobenzene (CAS 584-48-5) is a highly activated aryl bromide characterized by two strongly electron-withdrawing nitro groups positioned ortho and para to the bromine atom. This dual activation renders the carbon-bromine bond exceptionally susceptible to both nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling. In industrial and laboratory procurement, it is primarily sourced as a high-turnover electrophilic substrate for biochemical assays, a precursor for electron-deficient N-heterocyclic carbenes (NHCs), and a versatile building block for synthesizing complex 2,4-dinitrophenyl derivatives. Its balanced reactivity profile makes it a critical material when unactivated bromides fail to react or when the corresponding fluoro-analogs pose unacceptable handling hazards .

Attempting to substitute 1-Bromo-2,4-dinitrobenzene with its cheaper chlorinated analog, 1-chloro-2,4-dinitrobenzene (CDNB), fundamentally alters reaction kinetics and assay sensitivity. In biochemical profiling, the C-Br bond offers a superior leaving group trajectory, resulting in nearly double the specific activity in certain enzymatic turnover models compared to CDNB [1]. Furthermore, in palladium-catalyzed cross-coupling, the C-Cl bond of CDNB undergoes oxidative addition too slowly under mild conditions, whereas the C-Br bond reacts readily. Conversely, substituting with 1-fluoro-2,4-dinitrobenzene (Sanger's reagent) introduces extreme SNAr reactivity that often leads to poor regioselectivity, over-derivatization, and severe toxicity risks, making the bromo-variant the optimal choice for controlled, reproducible functionalization [2].

Enzymatic Assay Sensitivity: Superior Turnover in GST Profiling

In comparative in vitro kinetics assays utilizing Mus musculus Glutathione Transferase P1-1 (MmGSTP1-1), 1-Bromo-2,4-dinitrobenzene demonstrated significantly higher specific activity as an electrophilic substrate compared to the industry-standard 1-chloro-2,4-dinitrobenzene (CDNB). While CDNB is conventionally set as the 100% baseline for GST activity, the bromo-analog achieved a specific activity of 188.8% [1]. This enhanced turnover is attributed to the lower bond dissociation energy of the C-Br bond, facilitating a faster rate of nucleophilic attack by glutathione.

Evidence DimensionRelative specific activity in GSTP1-1 assay
Target Compound Data188.8% specific activity
Comparator Or Baseline1-Chloro-2,4-dinitrobenzene (CDNB) (100% baseline)
Quantified Difference88.8% higher enzymatic turnover rate
ConditionsIn vitro MmGSTP1-1 kinetics assay with glutathione

Procuring this compound allows researchers to develop highly sensitive GST assays with nearly double the signal-to-noise ratio of standard CDNB-based kits.

Electrophile Profiling: Enhanced Cysteine Binding in Predictive Toxicology

In predictive toxicology models evaluating binary mixture toxicity and electrophilic reactivity, 1-Bromo-2,4-dinitrobenzene is validated as a highly reactive soft electrophile. In the Direct Peptide Reactivity Assay (DPRA), the compound exhibited a positive binding potency with cysteine of >21% [1]. In contrast, the chloro-analog (CDNB), despite being reactive with glutathione, is not predicted to be reactive with cysteine under the same standardized profiling conditions. This distinct reactivity profile makes the bromo-derivative a superior standard for mapping covalent binding interactions with thiol-containing peptides.

Evidence DimensionCysteine binding potency (DPRA)
Target Compound Data>21% binding potency
Comparator Or Baseline1-Chloro-2,4-dinitrobenzene (Not reactive with cysteine)
Quantified DifferenceQualitative shift from non-reactive to highly reactive (>21% binding)
ConditionsDirect Peptide Reactivity Assay (DPRA) for soft electrophile screening

For toxicologists and drug discovery teams screening covalent binders, this compound provides a reliable, high-potency positive control for cysteine-directed electrophilic reactivity.

Precursor Suitability: Synthesis of Highly Pi-Accepting NHC Ligands

The synthesis of electron-deficient N-heterocyclic carbenes (NHCs) requires highly activated arylating agents. The reaction of 1-(2,4-dinitrophenyl)-1H-imidazole with 1-Bromo-2,4-dinitrobenzene successfully yields the sterically demanding imidazolium salt 1,3-bis(2,4-dinitrophenyl)imidazolium bromide (2a·HBr) at a 68% yield[1]. This specific dinitrophenylation is critical because the resulting DNP-substituted NHC ligand acts as a strong electron-withdrawing group, remarkably decreasing the sigma-donating ability of the carbenic carbon while increasing its pi-accepting ability in Rh and Au complexes—a feat difficult to achieve with unactivated aryl bromides.

Evidence DimensionImidazolium salt precursor yield
Target Compound Data68% yield of 2a·HBr
Comparator Or BaselineUnactivated aryl bromides (Fail to react under mild SNAr conditions)
Quantified DifferenceEnables direct 2,4-dinitrophenylation to form highly pi-accepting carbene precursors
ConditionsCH3CN solvent, 120 °C, 21 hours

Catalyst designers should procure this compound to synthesize specialized NHC ligands that require extreme electron-withdrawing properties for tuning transition-metal reactivity.

High-Sensitivity Glutathione S-Transferase (GST) Assays

Due to its 188.8% relative specific activity compared to CDNB, this compound is the optimal substrate for quantifying GST activity in low-concentration biological samples or when screening weak GST inhibitors [1].

Covalent Binder Screening and DPRA Profiling

Its validated >21% cysteine binding potency makes it an essential soft electrophile standard for predictive toxicology, skin sensitization assays, and the profiling of covalent drug candidates [2].

Synthesis of Electron-Deficient NHC Catalysts

As a reliable 2,4-dinitrophenylating agent, it is the preferred precursor for generating 1,3-bis(2,4-dinitrophenyl)imidazolium salts, which are used to tune the pi-accepting capabilities of gold and rhodium catalysts [3].

XLogP3

2.2

UNII

4MS3FTW380

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

584-48-5

Wikipedia

1-bromo-2,4-dinitrobenzene

General Manufacturing Information

Benzene, 1-bromo-2,4-dinitro-: ACTIVE

Dates

Last modified: 08-15-2023

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